
4-(2-Chloro-5-nitro-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((2-chloro-5-nitrophenoxy)methyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a chlorinated nitrophenoxy moiety, and a carboxylate ester group. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((2-chloro-5-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 2-chloro-5-nitrophenol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents such as m-chloroperbenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide (DMF) as solvent.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: m-Chloroperbenzoic acid, dichloromethane (DCM) as solvent.
Major Products:
Amino Derivatives: Formed by the reduction of the nitro group.
N-oxides: Formed by the oxidation of the piperidine ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of drugs that target the central nervous system. Its derivatives have been studied for their potential as analgesics and anti-inflammatory agents.
Industry: In the agrochemical industry, it is used in the synthesis of herbicides and insecticides. Its structural features make it a versatile intermediate for various chemical transformations.
Mechanism of Action
The mechanism of action of tert-butyl 4-((2-chloro-5-nitrophenoxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may act by interacting with specific receptors or enzymes in the body, modulating their activity. The presence of the nitrophenoxy group can influence the compound’s ability to cross cell membranes and reach its target site.
Comparison with Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate
Uniqueness: The unique combination of the tert-butyl group, chlorinated nitrophenoxy moiety, and piperidine ring in tert-butyl 4-((2-chloro-5-nitrophenoxy)methyl)piperidine-1-carboxylate provides it with distinct chemical properties. These features make it particularly useful as an intermediate in the synthesis of compounds with specific biological activities.
Properties
Molecular Formula |
C17H23ClN2O5 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
tert-butyl 4-[(2-chloro-5-nitrophenoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H23ClN2O5/c1-17(2,3)25-16(21)19-8-6-12(7-9-19)11-24-15-10-13(20(22)23)4-5-14(15)18/h4-5,10,12H,6-9,11H2,1-3H3 |
InChI Key |
OJJFITKLIAMMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


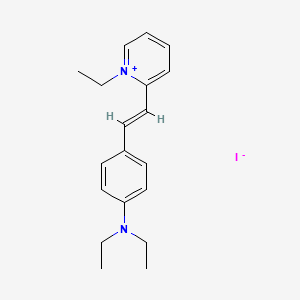
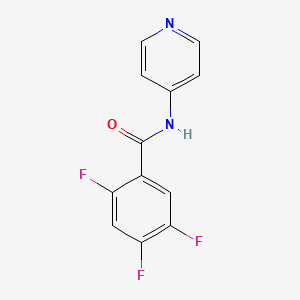
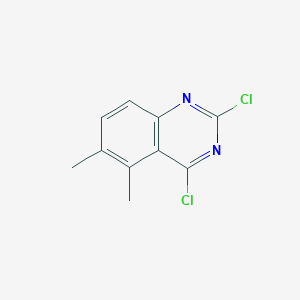

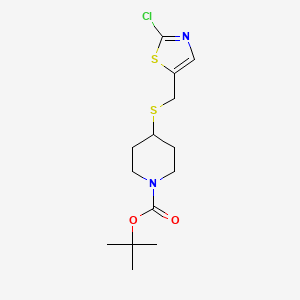

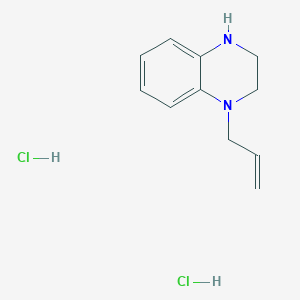
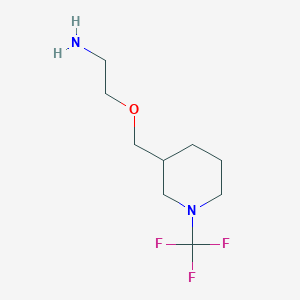
![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)
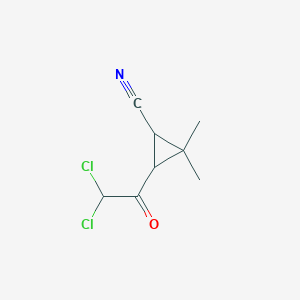
![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)


